Isopropenylpyrazine

solubility flavor formulation aqueous vs. oil-based systems

Isopropenylpyrazine (CAS 38713-41-6) is a pyrazine derivative recognized as a flavoring agent with a characteristic caramel-like, nutty, roasted aroma. It is a volatile heterocyclic compound, formally designated as 2-(prop-1-en-2-yl)pyrazine, and is widely used in food and fragrance applications to impart burnt, coffee, and chocolate notes.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 38713-41-6
Cat. No. B1619718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropenylpyrazine
CAS38713-41-6
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC(=C)C1=NC=CN=C1
InChIInChI=1S/C7H8N2/c1-6(2)7-5-8-3-4-9-7/h3-5H,1H2,2H3
InChIKeyJMKUTMOIKCXELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopropenylpyrazine (CAS 38713-41-6) Procurement & Selection Guide for Flavor Ingredient Buyers and Formulators


Isopropenylpyrazine (CAS 38713-41-6) is a pyrazine derivative recognized as a flavoring agent with a characteristic caramel-like, nutty, roasted aroma [1]. It is a volatile heterocyclic compound, formally designated as 2-(prop-1-en-2-yl)pyrazine, and is widely used in food and fragrance applications to impart burnt, coffee, and chocolate notes [2].

Why Generic Substitution of Isopropenylpyrazine with Other Pyrazines Can Compromise Sensory and Formulation Outcomes


Pyrazine-derived flavor compounds are not interchangeable due to their sharply divergent sensory profiles and physicochemical properties [1]. While some pyrazines, such as 2-isopropylpyrazine and 2-acetylpyrazine, may share a general 'nutty' character, they possess distinct odor descriptions, water solubilities, and purity specifications that fundamentally affect their suitability for specific applications [2][3]. Substituting isopropenylpyrazine without accounting for these quantitative differences can lead to undesirable flavor misbalances, formulation instability, or failure to meet procurement quality standards.

Quantitative Differentiation Evidence for Isopropenylpyrazine (38713-41-6) vs. In-Class Analogs


Water Solubility: Isopropenylpyrazine vs. 2-Isopropylpyrazine - A Key Formulation Determinant

Isopropenylpyrazine is characterized as 'practically insoluble to insoluble in water', whereas the structurally similar 2-isopropylpyrazine is described as 'soluble in water' per their respective JECFA specifications [1][2]. This binary solubility distinction dictates the appropriate solvent system for incorporation into food and fragrance products.

solubility flavor formulation aqueous vs. oil-based systems

Sensory Odor Profile: Distinct Caramel-Roasted Character vs. Minty and Popcorn Notes

Isopropenylpyrazine's defined odor is 'caramel like nutty roasted', which is distinctly different from the 'minty, green, nutty, honey' odor of 2-isopropylpyrazine and the 'nutty, popcorn, breadcrust' odor of 2-acetylpyrazine [1][2][3]. This sensory differentiation is official and documented in JECFA flavoring specifications, highlighting non-substitutability for target flavor profiles.

sensory evaluation aroma chemistry flavor selection

Minimum Purity Specification: Tailored for Complex Flavor Formulations

Isopropenylpyrazine has a JECFA minimum assay of 95%, whereas 2-isopropylpyrazine requires 98% and 2-acetylpyrazine demands 99% [1][2][3]. This lower purity threshold reflects its typical use in complex mixtures where trace byproducts from chemical synthesis do not introduce off-odors that conflict with the intended roasted profile.

quality control purity specification flavor ingredient procurement

Refractive Index and Specific Gravity Ranges: Additional Physicochemical Identity Verification

Isopropenylpyrazine exhibits distinctive refractive index (1.480-1.486) and specific gravity (0.964-0.968) ranges that differ from 2-isopropylpyrazine (refractive index 1.486-1.496; specific gravity 0.967-0.972) [1][2]. These narrow, non-overlapping or partially overlapping ranges provide a quantitative orthogonal identification check for procurement quality control.

refractive index specific gravity identity testing quality assurance

Retention Index (Kovats) on Polar Column: A Tool for Analytical Discrimination

On a PEG-20M polar capillary column, isopropenylpyrazine has a linear-programmed Kovats retention index of 1543 [1]. In contrast, related pyrazines such as 2-isopropylpyrazine show markedly different retention on apolar-equivalent columns (e.g., OV-101 RI = 949), reflecting the significant impact of the unsaturated isopropenyl substituent on chromatographic polarity [2]. This difference can be harnessed for unequivocal identification in complex flavor matrices.

GC-MS retention index Kovats index analytical chemistry

Best-Fit Application Scenarios for Isopropenylpyrazine (38713-41-6) Based on Comparative Evidence


Oil-Based Caramel and Roasted Flavor Formulations (e.g., Chocolate, Coffee, Barbecue Sauces)

Due to its water insolubility and distinct caramel-roasted odor profile, isopropenylpyrazine is the ingredient of choice for oil-based flavor systems where an authentic roasted character is required [1]. In contrast, water-soluble pyrazines like 2-isopropylpyrazine would phase-separate or require emulsification, potentially destabilizing the product matrix.

Quality Control for High-Throughput Pyrazine Verification in Complex Food Extracts

The documented Kovats retention index of 1543 on a PEG-20M column provides a robust analytical marker for confirming the presence and identity of isopropenylpyrazine in complex roasted food extracts (e.g., sesame oil, roasted coffee), minimizing the risk of misidentification with co-eluting isomeric pyrazines [2][3].

Cost-Optimized Procurement for Imitation and Processed Flavor Blends

The 95% minimum assay specification (compared to 98%-99% for alternatives like 2-isopropylpyrazine and 2-acetylpyrazine) offers a cost-effective procurement option for manufacturers of complex flavor blends where trace impurities do not detract from the final sensory goal, provided that material identity is confirmed by refractive index and specific gravity testing [4].

Tobacco and Smoke Flavorant Systems Requiring Unsaturated Pyrazine Chemistry

Isopropenylpyrazine has been specifically identified as a volatile flavor constituent of burley tobacco and is utilized in smoking compositions [5]. Its unsaturated isopropenyl group can participate in unique thermal release mechanisms in smoking products, a functional property not shared by saturated analogs like 2-isopropylpyrazine.

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